Home > Products > Screening Compounds P26028 > N-Demethylencainide
N-Demethylencainide - 58754-40-8

N-Demethylencainide

Catalog Number: EVT-1547809
CAS Number: 58754-40-8
Molecular Formula: C21H26N2O2
Molecular Weight: 338.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Demethylencainide is a chemical compound primarily recognized for its role in pharmacology, particularly as an antiarrhythmic agent. It is derived from encainide, which is used to treat certain types of cardiac arrhythmias. The compound's structure and properties make it significant in both clinical and research settings.

Source

N-Demethylencainide is synthesized from encainide through various chemical processes. Encainide itself is a derivative of the local anesthetic procaine, which highlights the compound's connection to anesthetic and antiarrhythmic drug development.

Classification

N-Demethylencainide is classified as a Class IC antiarrhythmic agent. This classification indicates its mechanism of action in stabilizing cardiac membranes and preventing abnormal electrical activity in the heart.

Synthesis Analysis

Methods

The synthesis of N-Demethylencainide typically involves the demethylation of encainide. This can be achieved through various methods, including:

  • Chemical Demethylation: Utilizing reagents such as boron tribromide or lithium aluminum hydride to remove the methyl group from encainide.
  • Biological Methods: Employing specific enzymes that catalyze the demethylation process under controlled conditions.

Technical Details

The choice of method often depends on desired yield, purity, and scalability. Chemical demethylation methods may provide higher yields but can introduce impurities, while biological methods may offer cleaner products but require more complex conditions.

Molecular Structure Analysis

Structure

N-Demethylencainide has a molecular formula of C16H20N2OC_{16}H_{20}N_2O and a molecular weight of approximately 260.35 g/mol. The compound features a piperidine ring structure similar to that of encainide but lacks one methyl group.

Data

  • IUPAC Name: 2-(diethylamino)-N-(2-methoxyphenyl)acetamide
  • SMILES Notation: CCOCCN(C(=O)C1=CC=CC=C1OC)CC

The structural modifications compared to encainide are crucial for its pharmacological properties, influencing both efficacy and safety profiles.

Chemical Reactions Analysis

Reactions

N-Demethylencainide participates in several chemical reactions pertinent to its functionality as an antiarrhythmic agent:

  • Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, which may modify its pharmacological properties.
  • Hydrolysis: Under physiological conditions, N-Demethylencainide may hydrolyze, affecting its stability and bioavailability.

Technical Details

Understanding these reactions is essential for predicting the behavior of N-Demethylencainide in biological systems and optimizing its therapeutic use.

Mechanism of Action

Process

N-Demethylencainide acts primarily by blocking sodium channels in cardiac cells. This action stabilizes the cardiac membrane potential, reducing excitability and conduction velocity in cardiac tissues.

Data

Research indicates that N-Demethylencainide has a high affinity for sodium channels during their inactive state, which is crucial for its effectiveness in controlling arrhythmias. Studies have shown that it can prolong the refractory period in cardiac tissues, thereby preventing reentrant circuits that lead to arrhythmias.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • pKa Value: The pKa value indicates its ionization state at physiological pH, influencing its pharmacokinetics.

Relevant analyses include spectroscopic methods (e.g., NMR, IR) to confirm purity and structural integrity during synthesis.

Applications

Scientific Uses

N-Demethylencainide is primarily used in research related to cardiology and pharmacology. Its applications include:

  • Antiarrhythmic Research: Investigating mechanisms of action and efficacy against various arrhythmias.
  • Drug Development: Serving as a lead compound for synthesizing new antiarrhythmic agents with improved safety profiles.
  • Pharmacokinetic Studies: Understanding absorption, distribution, metabolism, and excretion characteristics essential for clinical applications.
Introduction to Encainide and Its Metabolites

Chemical Classification of Encainide as a Class IC Antiarrhythmic Agent

Encainide (4-methoxy-N-[2-(1-methyl-2-piperidin-1-ylethyl)phenyl]benzamide) is a class IC antiarrhythmic agent according to the Vaughan-Williams classification system. Class IC agents are characterized by their potent inhibition of voltage-gated cardiac sodium channels (Naᵥ1.5), resulting in a pronounced slowing of phase 0 depolarization in cardiac myocytes. This translates to significant depression of conduction velocity within the atria, ventricles, and His-Purkinje system. Unlike class IA antiarrhythmics, class IC agents like encainide exert minimal effect on the duration of the action potential or the effective refractory period (ERP) and exhibit negligible impact on ventricular repolarization (QT interval prolongation) [3] [4] [7].

Encainide shares core structural features with other class IC drugs like flecainide and propafenone: a lipophilic aromatic ring system (4-methoxybenzamide) linked via an amide bond to a basic amine moiety (1-methyl-2-piperidinoethylbenzene). This structure facilitates interaction with the sodium channel pore [4] [5] [8]. Its mechanism involves slow association and dissociation kinetics with the inactivated state of the sodium channel, leading to substantial use-dependent blockade, particularly at faster heart rates [3] [7].

Table 1: Key Class IC Antiarrhythmics and Comparative Features

CompoundChemical Structure CorePrimary TargetMajor Active Metabolites
Encainide4-Methoxybenzamide + substituted ethylpiperidineVoltage-gated Na⁺ channel (Naᵥ1.5)ODE, MODE, NDE
FlecainideBenzamide trifluoroethoxy + piperidineVoltage-gated Na⁺ channel (Naᵥ1.5)None significant
PropafenoneHydroxypropiophenone + alkylamino side chainVoltage-gated Na⁺ channel (Naᵥ1.5)5-Hydroxypropafenone, N-depropylpropafenone

Overview of Encainide’s Metabolic Pathway

Encainide undergoes extensive hepatic metabolism, primarily via the cytochrome P450 (CYP) system, exhibiting a clinically significant genetic polymorphism governed by the same genetic factors determining debrisoquine 4-hydroxylation (CYP2D6 isozyme activity). This results in two distinct phenotypic populations: Extensive Metabolizers (EMs, ~90% of Caucasians) and Poor Metabolizers (PMs, ~8-10% of Caucasians) [1] [9].

  • Pathways in Extensive Metabolizers (EMs):
  • O-Demethylation: The major pathway, forming O-desmethyl encainide (ODE). This step is highly dependent on CYP2D6.
  • Subsequent 3-O-Methylation: ODE is further metabolized to 3-methoxy-O-desmethyl encainide (MODE).
  • N-Demethylation: Forms N-desmethyl encainide (NDE or N-Demethylencainide), likely mediated by CYP3A4 and potentially other isoforms, though this pathway is quantitatively less significant than O-demethylation in EMs [1] [9].EMs exhibit low oral bioavailability of encainide (~25-30%) due to extensive first-pass metabolism. Systemic clearance is high (~1.8 L/min), and the elimination half-life (t½) of the parent drug is short (~1.5-3.5 hours). Crucially, plasma concentrations of the metabolites ODE and MODE far exceed those of the parent drug during chronic therapy in EMs. These metabolites are pharmacologically active and contribute significantly to the overall antiarrhythmic effect [1] [9].

  • Pathways in Poor Metabolizers (PMs):

  • Defective O-Demethylation: Due to deficient CYP2D6 activity, formation of ODE and MODE is severely impaired or absent.
  • N-Demethylation: This becomes a relatively more significant pathway, leading to the formation of NDE. Other pathways like glucuronidation may also play a role.
  • Reduced First-Pass Metabolism: Oral bioavailability of the parent encainide is high (~80-90%). Systemic clearance is low (~0.2 L/min), and the elimination half-life of encainide is prolonged (~8-11 hours). Plasma concentrations of encainide are 10-20 times higher than in EMs. Plasma concentrations of ODE are low, and MODE is typically undetectable. NDE concentrations are present but not sufficient to overcome the lack of ODE/MODE [1] [9].

Table 2: Encainide Metabolism: Comparison of Extensive (EM) and Poor (PM) Metabolizer Phenotypes

ParameterExtensive Metabolizers (EMs)Poor Metabolizers (PMs)
CYP2D6 ActivityNormalDeficient
Major Metabolic PathwaysO-Demethylation (→ ODE) → 3-O-Methylation (→ MODE); N-Demethylation (→ NDE)N-Demethylation (→ NDE); Minimal O-Demethylation
Oral Bioavailability (Parent)~25-30%~80-90%
Parent Elimination Half-life (t½)~1.5 - 3.5 hours~8 - 11 hours
Systemic Clearance (Parent)~1.8 L/min~0.2 L/min
Relative Plasma Levels (Chronic)ODE >> MODE > Encainide; NDE presentEncainide >> NDE > ODE; MODE absent
Primary Active SpeciesODE, MODEEncainide

Role of N-Demethylencainide as a Primary Metabolite

N-Demethylencainide (NDE, Nor-encainide) is formed by the oxidative removal of the N-methyl group from the piperidine ring of encainide. Its chemical structure is 4-methoxy-N-[2-(2-piperidin-1-ylethyl)phenyl]benzamide [5] [8] [9].

  • Formation and Pharmacokinetics:NDE formation occurs via N-demethylation, primarily mediated by hepatic cytochrome P450 enzymes. Evidence suggests CYP3A4 is a likely contributor, although the exact isoforms involved are less definitively characterized than for the CYP2D6-mediated O-demethylation. Unlike ODE and MODE, the formation of NDE does not exhibit the same pronounced CYP2D6-dependent polymorphism. Both EMs and PMs form NDE, and the extent of this pathway appears relatively similar between the two phenotypes. Consequently, NDE plasma concentrations are detectable in both groups, although absolute levels are lower than ODE/MODE in EMs and lower than parent encainide in PMs [1] [9]. NDE itself undergoes further metabolism, likely involving oxidation and conjugation, before renal and biliary excretion.

  • Pharmacological Activity:NDE retains sodium channel blocking (class IC) activity, although its potency is significantly lower than that of the parent drug encainide or the major metabolites ODE and MODE. In vitro electrophysiological studies and animal models of arrhythmia demonstrate that NDE possesses antiarrhythmic properties, but its intrinsic potency is estimated to be considerably less than ODE or MODE [2] [6]. For example, studies in canine models showed that while ODE and MODE were highly effective in suppressing ouabain-induced and coronary ligation-induced ventricular arrhythmias at relatively low doses, NDE required higher concentrations to achieve comparable effects [2]. Its contribution to the overall antiarrhythmic effect of encainide therapy is therefore considered minor relative to ODE and MODE in EMs. In PMs, while NDE is present, the high concentrations of the parent encainide are the primary drivers of efficacy [1] [9].

  • Electrophysiological Effects:Like encainide, ODE, and MODE, NDE exerts its effects primarily through voltage-gated sodium channel blockade. This results in:

  • Decreased maximum upstroke velocity (dV/dtₘₐₓ) of the cardiac action potential (Phase 0).
  • Slowing of conduction velocity in atrial, ventricular, and Purkinje tissue.
  • Prolongation of the PR interval and QRS duration on the surface ECG.The effect on action potential duration (APD) and refractoriness is generally minimal, consistent with the class IC profile [2] [6]. However, studies have shown that all active compounds (encainide, ODE, MODE, NDE) can increase the energy requirement for successful defibrillation in animal models, a property linked to their sodium channel blocking effects slowing conduction and potentially facilitating re-entry during attempted defibrillation shocks [6].

Properties

CAS Number

58754-40-8

Product Name

N-Demethylencainide

IUPAC Name

4-methoxy-N-[2-(2-piperidin-2-ylethyl)phenyl]benzamide

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C21H26N2O2/c1-25-19-13-10-17(11-14-19)21(24)23-20-8-3-2-6-16(20)9-12-18-7-4-5-15-22-18/h2-3,6,8,10-11,13-14,18,22H,4-5,7,9,12,15H2,1H3,(H,23,24)

InChI Key

QLMVRMLCNYDKJN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CCC3CCCCN3

Synonyms

N-demethylencainide
N-demethylencainide, (+)-isomer
N-demethylencainide, (+-)-isomer
N-demethylencainide, (-)-isomer
N-desmethylenecainide
ND encainide

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CCC3CCCCN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.